molecular formula C7H9BF3O2 B2443273 Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate CAS No. 2410559-73-6

Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate

Cat. No.: B2443273
CAS No.: 2410559-73-6
M. Wt: 192.95
InChI Key: YXUGZLOGNMGJLN-UHFFFAOYSA-N
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Description

Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate is an organic boron compound with the molecular formula C7H9BF3KO2. It is known for its stability and unique structural properties, making it a valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate can be synthesized through the reaction of organic boron compounds with potassium salts. The typical synthetic route involves the reaction of a suitable boronic acid derivative with potassium trifluoroborate under controlled conditions . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is a biaryl compound .

Mechanism of Action

The mechanism by which Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate exerts its effects involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds . In biological systems, the boron atom can interact with biomolecules, influencing their structure and function .

Properties

IUPAC Name

trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BF3O2/c1-13-5(12)6-2-7(3-6,4-6)8(9,10)11/h2-4H2,1H3/q-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUGZLOGNMGJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC(C1)(C2)C(=O)OC)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BF3O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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